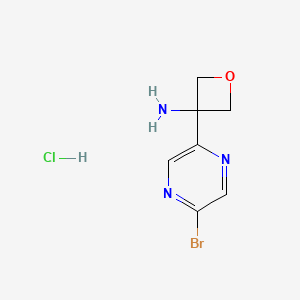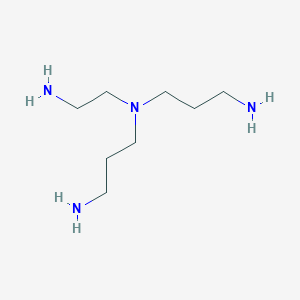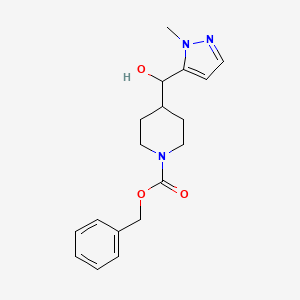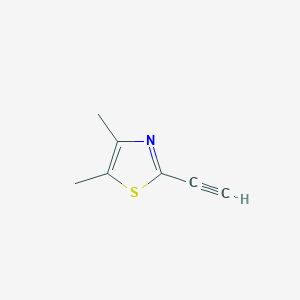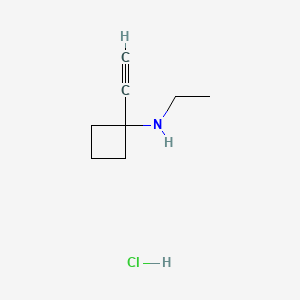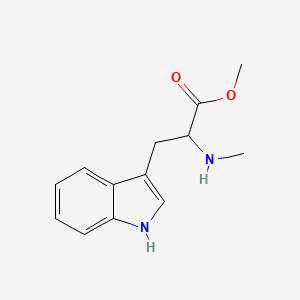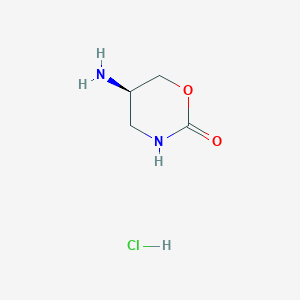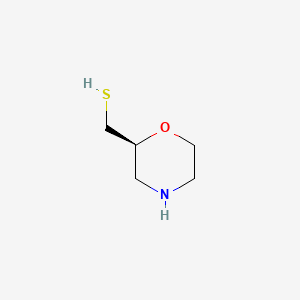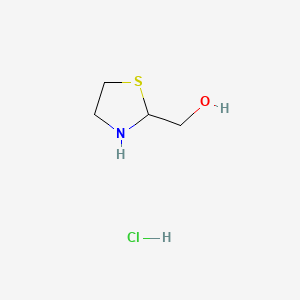
(1,3-Thiazolidin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Thiazolidin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-2-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with formaldehyde and an appropriate aldehyde under acidic conditions. This reaction forms the thiazolidine ring, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to achieve efficient and sustainable production .
化学反応の分析
Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to convert the thiazolidine ring into more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
(1,3-Thiazolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1,3-Thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells .
類似化合物との比較
Thiazolidine: A parent compound with a similar ring structure but lacking the methanol group.
Thiazolidinone: Contains a carbonyl group at the second position, offering different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in both research and industrial settings .
特性
分子式 |
C4H10ClNOS |
|---|---|
分子量 |
155.65 g/mol |
IUPAC名 |
1,3-thiazolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c6-3-4-5-1-2-7-4;/h4-6H,1-3H2;1H |
InChIキー |
VFFRRLNQEYTWBQ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


